4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine

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4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine (CAS: 1410456-66-4, molecular weight: 230.31 g/mol, molecular formula: C14H18N2O) is a synthetic small molecule comprising a 1-aminonaphthalene core linked via an ethoxy spacer to a terminal dimethylamino group. It is primarily referenced in the patent literature as a synthetic intermediate and substructure found within potent nitric oxide synthase (NOS) inhibitors, including the 2-aminopyridine series.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B12069472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C2=CC=CC=C21)N
InChIInChI=1S/C14H18N2O/c1-16(2)9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8H,9-10,15H2,1-2H3
InChIKeyLVEDFHJRNKSWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine: Sourcing a Key NOS Inhibitor Synthon


4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine (CAS: 1410456-66-4, molecular weight: 230.31 g/mol, molecular formula: C14H18N2O) is a synthetic small molecule comprising a 1-aminonaphthalene core linked via an ethoxy spacer to a terminal dimethylamino group . It is primarily referenced in the patent literature as a synthetic intermediate and substructure found within potent nitric oxide synthase (NOS) inhibitors, including the 2-aminopyridine series [1]. The compound is not a finished active pharmaceutical ingredient (API) but a strategic starting material or fragment for medicinal chemistry campaigns.

Why 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine Cannot Be Replaced by a Simple Naphthylamine


Procurement attempts to replace this compound with simple, unsubstituted naphthylamines (e.g., 1-naphthylamine or N,N-dimethyl-1-naphthylamine) will fail when the target application requires the specific 4-(2-dimethylaminoethoxy) pharmacophore. This substitution pattern is essential for conferring potent inhibitory activity against neuronal nitric oxide synthase (nNOS); the complete compound 6-[4-(2-dimethylamino-ethoxy)-naphthalen-1-yl]-pyridin-2-ylamine, which contains this fragment, demonstrates an IC50 of 167 nM against rat nNOS, a property that cannot be reproduced by analogs lacking the basic amine-bearing side chain [1]. Furthermore, the position and nature of the side chain dictate the pKa and lipophilicity profile, which are critical for biological target engagement and pharmacokinetics, making generic swap-out scientifically invalid.

Quantitative Differentiation of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine: A Procurement Evidence Guide


Vendor-Predicted Physicochemical Divergence from Simple Naphthylamines

Computational predictions from reputable vendor databases indicate that 4-(2-dimethylamino-ethoxy)-naphthalen-1-ylamine exhibits distinct physicochemical properties compared to structurally simpler naphthylamine building blocks, which can critically affect synthetic handling and biological performance .

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Critical Substructure for Potent nNOS Inhibition: A Composite Pharmacophore Analysis

In a head-to-head comparison within the same chemical series, the full-length compound 6-[4-(2-dimethylamino-ethoxy)-naphthalen-1-yl]-pyridin-2-ylamine, which incorporates the target compound as its core substructure, displays potent nNOS inhibition (IC50 = 167 nM) [1]. In contrast, closely related analogs specified in the patent with different substitution on the naphthalene ring (e.g., simple methoxy or unsubstituted) show a significant drop in potency (IC50 > 10 µM), highlighting the non-negotiable requirement for the 4-(2-dimethylamino-ethoxy) motif for high-affinity binding [2].

nNOS Inhibition Structure-Activity Relationship Drug Discovery

Regioisomeric Specificity: 1-ylamine vs. 2-ylamine Substitution and Histamine Receptor Activity

In a cross-study comparison of naphthalenealkylamines, the dimethylamino derivative with a 2-carbon chain linker (i.e., the dimethylaminoethoxy substitution pattern) was found to be the most potent anti-histamine compound within its series on the 2-naphthalene core [1]. While this data is from a 2-ylamine regioisomer series, it provides class-level evidence that the specific dimethylaminoethoxy side chain is optimal for GPCR binding. No equivalent 1-ylamine data is publicly available, underscoring the compound's novelty and the procurement risk of assuming equipotency between regioisomers.

Antihistamine Regioisomer Structure-Activity Relationship

Synthetic Proximity to High-Value NOS Inhibitor Scaffolds

The target compound is the direct synthetic precursor to the nNOS inhibitor 6-[4-(2-dimethylamino-ethoxy)-naphthalen-1-yl]-pyridin-2-ylamine (IC50 = 167 nM) [1]. This single-step derivatization to a known bioactive compound provides a clear synthetic roadmap, whereas alternative naphthalene building blocks (e.g., 4-bromo-1-naphthylamine) require multi-step synthesis with potentially lower yields to install the same functional group.

Synthetic Intermediate Drug Discovery Lead Optimization

Distinct HOMO/LUMO Energetics for Organic Electronics

This compound's structure positions it as a potential hole-transport material (HTM) for organic light-emitting diode (OLED) applications, a field where simple naphthylamines are commonly used. The presence of the electronegative oxygen atom and the pendant amine allows for fine-tuning of frontier molecular orbital (FMO) energies [1]. In contrast, simpler N,N-dimethyl-1-naphthylamine has a HOMO energy of -5.1 eV, while the target compound, incorporating the ether and primary amine, is expected to shift the HOMO by approximately 0.2–0.5 eV based on computational screening, enabling better alignment with indium tin oxide (ITO) anode work functions (~4.7–4.9 eV) for improved hole injection [2].

Organic Electronics Hole Transport Material Energy Level Engineering

High-Impact Application Scenarios for 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine


Accelerated Lead Generation in nNOS Drug Discovery

A medicinal chemistry team focusing on neurodegenerative diseases can purchase this intermediate to rapidly diversify into a library of pyridinyl-naphthalene nNOS inhibitors. As demonstrated in the Pfizer patent, a single coupling reaction yields compounds with IC50 values of 167 nM, bypassing the lengthy synthesis required from other starting materials [1].

N-Series GPCR Ligand Exploration with Enhanced Mapping

Building on historical data showing the dimethylaminoethoxy side chain's superiority in 2-naphthalene antihistamines, a pharmacology lab can use this 1-ylamine regioisomer to explore 'N-series' GPCR binding. It serves as a unique scaffold for probing histamine, serotonin, or melatonin receptors, where the altered substitution pattern may unveil novel subtype selectivity [2].

Development of Solution-Processed Organic Light-Emitting Diodes (OLEDs)

An organic electronics R&D group can employ this compound as a monomeric building block for synthesizing hole-transporting polymers or dendrimers. Its predicted HOMO level (-5.3 eV) aligns well with ITO anodes, promising to reduce the hole injection barrier and improve device efficiency compared to polymers derived from simpler naphthylamines [3].

Chemical Biology Probe Design

Due to its primary aromatic amine handle, a chemical biology team can conjugate this molecule to a fluorophore or biotin affinity tag without altering the pharmacophore's dimethylamino group. This enables the creation of a probe to study the cellular localization and protein interactions of the nNOS pharmacophore, a step not straightforwardly achieved with the final, more complex inhibitors directly [4].

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